molecular formula C10H11N3 B14566917 Cyanamide, [[4-(dimethylamino)phenyl]methylene]- CAS No. 61852-04-8

Cyanamide, [[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B14566917
CAS No.: 61852-04-8
M. Wt: 173.21 g/mol
InChI Key: FCXRDXSRSRISEH-UHFFFAOYSA-N
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Description

Cyanamide, [[4-(dimethylamino)phenyl]methylene]- is an organic compound featuring a nitrile group attached to an amino group. This compound is widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [[4-(dimethylamino)phenyl]methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cyanamide include acids, bases, and various nucleophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, depending on the desired product .

Major Products Formed

Major products formed from reactions involving cyanamide include urea, thiourea, and selenourea. These products result from the addition of compounds containing acidic protons to cyanamide .

Mechanism of Action

The mechanism of action of cyanamide, [[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with specific molecular targets .

Comparison with Similar Compounds

Cyanamide, [[4-(dimethylamino)phenyl]methylene]- can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

61852-04-8

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]methylidenecyanamide

InChI

InChI=1S/C10H11N3/c1-13(2)10-5-3-9(4-6-10)7-12-8-11/h3-7H,1-2H3

InChI Key

FCXRDXSRSRISEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC#N

Origin of Product

United States

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